molecular formula C12H12N4O2S3 B11429161 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B11429161
M. Wt: 340.5 g/mol
InChI Key: BONQGXNXKUOOJX-UHFFFAOYSA-N
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Description

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a thiazole moiety, which is often found in compounds with pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the thiazole moiety. Key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.

    Attachment of the Thiazole Moiety: This step involves the reaction of the thienopyrimidine intermediate with thiazole derivatives, often using coupling reagents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole moiety may enhance the compound’s binding affinity and specificity. Together, these interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiazole Derivatives: Compounds featuring the thiazole moiety with varying functional groups.

Uniqueness

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of the thienopyrimidine and thiazole moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C12H12N4O2S3

Molecular Weight

340.5 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H12N4O2S3/c1-16-10(18)9-7(2-4-19-9)14-12(16)21-6-8(17)15-11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,13,15,17)

InChI Key

BONQGXNXKUOOJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=NC=CS3

Origin of Product

United States

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